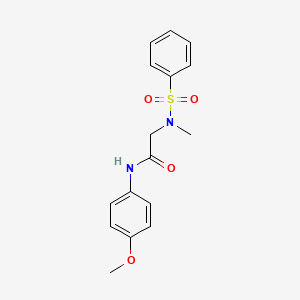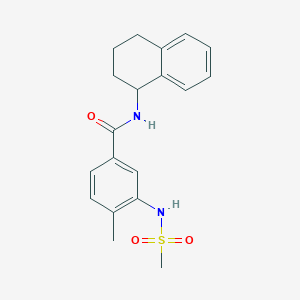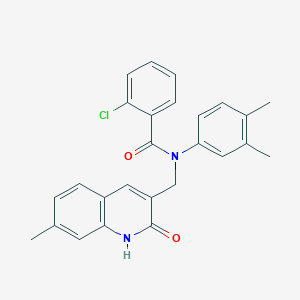![molecular formula C20H17N3O2 B7702012 2-Methoxy-8-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B7702012.png)
2-Methoxy-8-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-8-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with a methoxy group at position 2, a methyl group at position 8, and a 1,2,4-oxadiazole ring at position 3, which is further substituted with a 4-methylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-8-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid, while methylation can be done using methyl iodide and a base.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of the Quinoline and Oxadiazole Moieties: The final step involves coupling the quinoline core with the 1,2,4-oxadiazole ring through a suitable cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-Methoxy-8-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium hydride, organolithium reagents, or Grignard reagents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent due to its bioactive properties.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2-Methoxy-8-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to interfere with cellular processes.
相似化合物的比较
Similar Compounds
2-Methoxy-8-methylquinoline: Lacks the oxadiazole ring and the 4-methylphenyl group.
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline: Lacks the methoxy and methyl groups.
2-Methoxy-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline: Lacks the methyl group at position 8.
Uniqueness
2-Methoxy-8-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinoline is unique due to the presence of both the methoxy and methyl groups on the quinoline core, as well as the 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group
属性
IUPAC Name |
3-(2-methoxy-8-methylquinolin-3-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-12-7-9-14(10-8-12)19-22-18(23-25-19)16-11-15-6-4-5-13(2)17(15)21-20(16)24-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVAEOLDGLFLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=CC=CC(=C4N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)



![N-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}-5-oxo-1-(propan-2-YL)pyrrolidine-3-carboxamide](/img/structure/B7701964.png)
![N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide](/img/structure/B7701969.png)
![N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)propanamide](/img/structure/B7701975.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B7701978.png)
![methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate](/img/structure/B7701984.png)

![N-cyclohexyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7701992.png)
![2-fluoro-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7701999.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B7702007.png)

